molecular formula C20H23Br2N B1428586 2,7-Dibromo-9-octyl-9H-carbazole CAS No. 726169-75-1

2,7-Dibromo-9-octyl-9H-carbazole

Cat. No.: B1428586
CAS No.: 726169-75-1
M. Wt: 437.2 g/mol
InChI Key: GVRVHDUHAVNFOW-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-octyl-9H-carbazole is an organic compound with the molecular formula C20H23Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and an octyl group at the 9 position of the carbazole ring. This structural modification imparts unique properties to the compound, making it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2,7-Dibromo-9-octyl-9H-carbazole (27-BCZ) is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .

Mode of Action

27-BCZ interacts with its target, AhR, and induces the expression of cyp1a1 and cyp1b1 , two classical downstream genes of AhR . These genes encode enzymes involved in the metabolism of xenobiotics and endogenous compounds. The interaction of 27-BCZ with AhR and the subsequent changes in gene expression suggest that 27-BCZ may have dioxin-like AhR activity .

Biochemical Pathways

The activation of AhR by 27-BCZ affects the xenobiotic metabolism pathway . This pathway involves the transformation of fat-soluble xenobiotics into water-soluble compounds that can be excreted from the body. The induction of cyp1a1 and cyp1b1 by 27-BCZ suggests that this compound may influence the metabolism and clearance of other xenobiotics and endogenous compounds .

Result of Action

At the cellular level, exposure to 27-BCZ has been shown to interfere with myogenesis, the formation of muscular tissue . In C2C12 cells, a model for muscle development, 27-BCZ exposure resulted in fewer, thinner, shorter, and less organized myotubes compared to control cells . The number of nuclei in the myotube and the fusion index were also decreased . These results suggest that 27-BCZ may have detrimental effects on muscle development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 27-BCZ. For instance, the compound’s lipophilic nature suggests that it may accumulate in fatty tissues, potentially leading to prolonged exposure and effects. Additionally, the compound’s bromine atoms may participate in halogen bonding, which could influence its interactions with biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole typically involves the bromination of 9-octylcarbazole. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9-octyl-9H-carbazole is unique due to the presence of the octyl group, which enhances its solubility in organic solvents and improves its processability in various applications. The bromine atoms at the 2 and 7 positions also provide reactive sites for further functionalization, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2,7-dibromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVHDUHAVNFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736144
Record name 2,7-Dibromo-9-octyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726169-75-1
Record name 2,7-Dibromo-9-octyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-n-octylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole?

A1: The crystal structure of this compound is characterized by distinct features. Firstly, the octyl chains adopt an anti conformation, leading to the formation of segregating bilayers that separate rows of carbazole units []. These carbazole units engage in offset π–π interactions, with a minimum centroid-to-centroid distance of 4.2822 (11) Å []. This specific arrangement enables the methylene group directly connected to the nitrogen atom to participate in two short C—H⋯π interactions with a neighboring carbazole unit []. Additionally, one of the bromine atoms exhibits a short contact of 3.5475 (3) Å with a symmetry-related bromine atom, significantly shorter than the sum of their van der Waals radii (3.70 Å) [].

Q2: How does incorporating this compound into polymers affect the performance of polymer solar cells?

A2: Research indicates that incorporating multiple 2,7-linked carbazole units into a polymer backbone can negatively impact the performance of bulk-heterojunction polymer solar cells []. While a polymer containing a single this compound unit coupled with 4,7-di(2,5-thiophene)-5,6-dioctyloxy-2,1,3-Benzothiadiazole (HXS-1) achieved a power conversion efficiency of over 5.4%, adding more carbazole units drastically reduced efficiency to 0.43% (HXS-2) and 0.23% (HXS-3) []. This decrease is attributed to increased torsion angles within the polymer backbone, disrupting the coplanarity necessary for efficient electron delocalization and charge transport [].

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